molecular formula C8H12O3 B1311175 2-(4-oxocyclohexyl)acetic Acid CAS No. 52263-23-7

2-(4-oxocyclohexyl)acetic Acid

Cat. No.: B1311175
CAS No.: 52263-23-7
M. Wt: 156.18 g/mol
InChI Key: JZAWBDIRCFFJBI-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexyl)acetic Acid (CAS 52263-23-7) is a ketone-substituted carboxylic acid with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclohexane ring where one carbon is part of a ketone group (C=O), and an adjacent carbon is substituted with an acetic acid side chain, as represented by the canonical SMILES string C1CC(=O)CCC1CC(=O)O . Its key physical properties include a predicted boiling point of approximately 327.45°C and a density of 1.156 g/cm³ . As a bifunctional molecule containing both a ketone and a carboxylic acid functional group, it serves as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Researchers can leverage these functional groups for various chemical transformations, such as condensations, reductions, or amide couplings, to create more complex molecular structures for scientific investigation. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWBDIRCFFJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432781
Record name 2-(4-oxocyclohexyl)acetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52263-23-7
Record name 2-(4-oxocyclohexyl)acetic Acid
Source EPA DSSTox
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Record name 2-(4-oxocyclohexyl)acetic acid
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Contextualizing the Cyclohexaneacetic Acid Scaffold in Chemical Synthesis

The cyclohexaneacetic acid scaffold is a structural motif of significant interest in organic chemistry. ontosight.ai This framework, consisting of a cyclohexane (B81311) ring attached to an acetic acid group, is found in various natural products and is a key component in the synthesis of many pharmaceutical compounds. ontosight.aihmdb.canih.gov Its utility lies in its role as a versatile building block, providing a rigid yet modifiable core structure that chemists can elaborate upon to create diverse and complex molecules. ontosight.aievitachem.com

Derivatives of cyclohexaneacetic acid are widely used in pharmaceutical research and have been investigated for a range of potential therapeutic effects, including anti-inflammatory, analgesic, and anticonvulsant activities. ontosight.ainih.gov The scaffold's ability to be functionalized allows for the synthesis of compounds that can interact with specific biological targets like enzymes and receptors. evitachem.comnih.gov For instance, these derivatives are used as intermediates in the production of anesthetics, antidepressants, and leukotriene B(4) receptor antagonists. ontosight.ainih.gov The inherent structure of the cyclohexane ring also allows for stereochemical control, which is crucial in the development of modern therapeutics where specific stereoisomers often exhibit desired biological activity.

The Role of the Ketone and Carboxylic Acid Functionalities in Research Design

The academic and industrial value of 2-(4-oxocyclohexyl)acetic acid is largely due to its two functional groups: a ketone and a carboxylic acid. This bifunctionality provides chemists with a wide array of options for synthetic manipulation.

The carboxylic acid group is one of the most important functional groups in drug design. numberanalytics.comnih.gov It is characterized by its acidic nature and its ability to act as both a hydrogen bond donor and acceptor. researchgate.netbiotechacademy.dk At physiological pH, the carboxylic acid group is typically ionized, which can enhance a molecule's water solubility. researchgate.netwiley-vch.de This functional group is often a key component of a drug's pharmacophore, the part of the molecule responsible for its biological activity, as it can form strong ionic and hydrogen-bond interactions with biological targets like proteins and enzymes. nih.govresearchgate.net Furthermore, the carboxylic acid serves as a versatile synthetic handle, readily converted into esters, amides, and other derivatives to modulate a compound's properties or to link different molecular fragments. researchgate.net

The ketone group , characterized by its carbonyl (C=O) moiety, is also a common feature in organic chemistry and medicinal compounds. numberanalytics.comchemistrytalk.org The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, a reactivity that is central to many organic reactions. chemistrytalk.orgbritannica.com The ketone's oxygen atom can act as a hydrogen bond acceptor, which is a crucial interaction in drug-receptor binding. biotechacademy.dknumberanalytics.com Ketones are used as building blocks for synthesizing complex molecules and are found in numerous pharmaceuticals, including anti-inflammatory agents and anticancer drugs. numberanalytics.combritannica.com Synthetically, ketones can undergo a variety of transformations, including reduction to alcohols, oxidation, and condensation reactions. chemistrytalk.org

The presence of both a ketone and a carboxylic acid in this compound allows for selective or sequential reactions, making it an exceptionally useful building block for creating complex, multifunctional molecules.

Historical Development of Research Involving 2 4 Oxocyclohexyl Acetic Acid

While the precise first synthesis of 2-(4-oxocyclohexyl)acetic acid is not prominently documented in historical literature, the development of synthetic methodologies for keto acids has a long history. The synthesis of α-keto acids, for example, dates back to 1881. mdpi.com More broadly, methods for creating keto acids and ketones through reactions involving acid anhydrides and organocadmium reagents were being explored by the 1940s. acs.org

The emergence of compounds like this compound as important building blocks is tied to the advancement of organic synthesis techniques throughout the 20th century. The development of selective oxidation and reduction reactions, as well as methods for carbon-carbon bond formation like the Claisen condensation for β-keto acids, provided the tools necessary to create such bifunctional molecules efficiently. googleapis.comfiveable.me The value of these building blocks grew as the field of medicinal chemistry became more sophisticated, requiring versatile starting materials to synthesize complex and specific drug candidates. The documented use of this compound and its derivatives, such as its ethyl ester, has become more common in recent decades, particularly in patents and publications related to the synthesis of specific pharmaceutical agents. googleapis.comgoogle.com

Current Research Landscape and Emerging Opportunities

Established Synthetic Routes and Mechanistic Considerations

The preparation of this compound and its derivatives relies on a series of fundamental organic transformations. These include the oxidation of cyclohexanone (B45756) precursors, the formation of carbon-carbon bonds via Wittig-Horner reactions, the reduction of alkene intermediates, and subsequent hydrolysis or deacylation steps to yield the final acid.

Oxidation of Cyclohexanone Derivatives

The oxidation of functionalized cyclohexanone derivatives serves as a key strategy in the synthesis of related keto acids. While direct oxidation of a precursor to this compound is not prominently detailed, analogous transformations on similar cyclohexyl systems are well-documented. For instance, the oxidation of cyclohexanol (B46403) or cyclohexanone derivatives is a common method for producing related oxocyclohexyl acetic acids. The choice of oxidizing agent is critical and can include reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under controlled conditions to achieve the desired keto acid.

In a related context, the synthesis of cariprazine, a pharmaceutical agent, involves N-(4-oxocyclohexyl) acetamide (B32628) as a starting material, highlighting the importance of oxocyclohexyl scaffolds. researchgate.net The oxidation of a hydroxyl group to a ketone on a cyclohexyl ring is a fundamental step in many synthetic pathways. For example, the oxidation of an allylic alcohol to an aldehyde has been achieved using manganese(IV) oxide. cdnsciencepub.com

Wittig-Horner Reactions in Precursor Synthesis

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for the formation of alkenes with high E-selectivity and is employed in the synthesis of precursors to this compound. researchgate.netorganic-chemistry.org This reaction involves the condensation of a stabilized phosphorus ylide (a phosphonate (B1237965) carbanion) with an aldehyde or ketone. organic-chemistry.org In the context of synthesizing cariprazine from N-(4-oxocyclohexyl) acetamide, a Wittig-Horner reaction is a key step. researchgate.net

The mechanism is similar to the standard Wittig reaction, where the phosphonate carbanion attacks the carbonyl carbon of the ketone. organic-chemistry.org The use of stabilized ylides generally leads to the formation of an E-alkene as the major product. mdpi.com This stereochemical outcome is influenced by steric factors in the transition state. The resulting unsaturated ester can then be further manipulated in subsequent steps.

Reduction of Alkene Intermediates

Following the formation of an unsaturated precursor via reactions like the Wittig-Horner, the reduction of the carbon-carbon double bond is a necessary step to afford the saturated cyclohexyl ring of the target molecule. Catalytic hydrogenation is a common and efficient method for this transformation. researchgate.netmdpi.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. rsc.orgmcmaster.ca

The synthesis of cariprazine, for example, includes the reduction of an alkene intermediate. researchgate.net Similarly, the synthesis of dihydrostilbenes has been achieved through catalytic hydrogenation to reduce a double bond. mdpi.com This step is crucial for obtaining the desired saturated cyclohexane (B81311) ring in the final product.

Hydrolysis and Deacylation Steps in Multistep Syntheses

The final steps in the synthesis of this compound often involve the hydrolysis of an ester or the deacylation of an amide to unmask the carboxylic acid functionality. researchgate.netrsc.org Ester hydrolysis can be carried out under acidic or basic conditions. For instance, the chemoenzymatic synthesis of (R)-2-(2-oxocyclohexyl)acetic acid concludes with the hydrogenolysis of an ester to yield the carboxylic acid. rsc.org

Deacylation, the removal of an acyl group, is also a key step in some synthetic routes. The synthesis of cariprazine from N-(4-oxocyclohexyl) acetamide involves a deacylation step. researchgate.net These final transformations are critical for obtaining the desired this compound.

Stereoselective and Asymmetric Synthesis of this compound and its Precursors

The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure forms of this compound and its precursors, which are important for applications in medicinal chemistry. rsc.org

Enantio- and Diastereoselective Approaches

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. Various strategies have been developed for the asymmetric synthesis of related cyclic keto esters. One notable approach is the use of biocatalysis. The asymmetric bioreduction of α,β-unsaturated γ-keto esters using ene-reductases from the Old Yellow Enzyme family has been shown to proceed with excellent stereoselectivity and high conversion rates. rsc.orglookchem.comresearchgate.net This method provides access to both enantiomers of chiral γ-oxo esters, which are versatile precursors for biologically active molecules. rsc.orglookchem.comresearchgate.net

A chemoenzymatic approach has been successfully used for the synthesis of (R)-2-(2-oxocyclohexyl)acetic acid with high enantiomeric excess. rsc.orgresearchgate.net This involved an enzymatic reduction followed by ester hydrogenolysis. rsc.orglookchem.comresearchgate.net

The synthesis of cariprazine also highlights the importance of stereochemistry, specifically requiring the trans-isomer of the 2-(4-aminocyclohexyl)acetic acid ethyl ester intermediate. google.com This is achieved through the hydrogenation of 2-(4-nitrophenyl)acetic acid, which initially produces a mixture of cis and trans isomers. The desired trans-isomer is then separated by crystallization. google.com

Chiral Auxiliary and Organocatalysis in Stereocontrol

The control of stereochemistry is paramount in the synthesis of complex chiral molecules. For this compound, which possesses a stereogenic center, achieving high levels of enantioselectivity is a key objective. Chiral auxiliaries and organocatalysis have emerged as powerful tools for inducing stereocontrol in the synthesis of cyclic compounds.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.orgresearchgate.net This strategy has been widely applied in asymmetric synthesis. uwindsor.caresearchgate.net For instance, in the synthesis of related cyclic ketones, chiral oxazolidinones, often referred to as Evans auxiliaries, have been successfully used to control the stereochemistry of aldol (B89426) and alkylation reactions. researchgate.net While specific data for the direct application to this compound is not abundant, the general principle involves attaching a chiral auxiliary to the acetic acid moiety, followed by a diastereoselective reaction to form the substituted cyclohexane ring, and subsequent cleavage of the auxiliary.

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, offers a complementary approach to stereocontrol. princeton.edu This field has grown rapidly, providing metal-free alternatives for a wide range of asymmetric transformations. uniroma1.it In the context of synthesizing chiral cyclohexanone derivatives, organocatalysts have proven to be highly effective. For example, chiral primary amines have been used to catalyze the enantioselective Michael addition of ketones to various acceptors, leading to functionalized cyclohexane rings with high enantiomeric excess (ee).

A notable example of organocatalysis in the synthesis of a related structure is the asymmetric Pictet-Spengler reaction between tryptamine (B22526) and (2-oxocyclohexyl)acetic acid, catalyzed by a BINOL-derived phosphoric acid. This reaction proceeds with high enantiomeric excess, and computational studies have provided a model to explain the stereoinduction, where the catalyst forms a rigid transition state through hydrogen bonding.

The following table summarizes the organocatalytic synthesis of spiro-decalin oxindole (B195798) derivatives starting from cyclohexanone, which illustrates the potential of this methodology for creating complex chiral structures from simple cyclic ketones.

Table 1: Organocatalytic Synthesis of Spiro-Decalin Oxindole Derivatives This table is based on data for the synthesis of spiro-decalin oxindole derivatives starting from cyclohexanone and may not directly represent the synthesis of this compound.

EntryReactant 1Reactant 2CatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1CyclohexanoneNitrostyrene derivativePyrrolidine-based organocatalystMethanol (B129727)38>99:192
2Cyclohexanone derivativeAlkylidene derivativeDBUCH₂Cl₂79>99:1-

Data sourced from a study on the stereoselective synthesis of spiro-decalin oxindole derivatives. uniroma1.itnih.gov

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. princeton.edu This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted. princeton.edu A significant drawback of classical kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. princeton.edu

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.orgprinceton.edu DKR is a powerful tool in asymmetric synthesis and has been successfully applied to a variety of substrates. wikipedia.orgnih.gov

Enzymes, particularly lipases, are often employed in kinetic resolutions due to their high enantioselectivity and mild reaction conditions. almacgroup.comnih.gov For instance, the lipase-catalyzed kinetic resolution of 4-hydroxycyclohexenone derivatives has been achieved with high enantiomeric excess through the acylation of a temporary thio-adduct. researchgate.net In this process, one enantiomer is selectively acetylated by the lipase, allowing for the separation of the acetylated product and the unreacted alcohol.

A patent has described a process involving a 2-(4-oxycyclohexyl)acetic acid ester as an amine acceptor in the biocatalytic kinetic resolution of racemic amines using transaminase enzymes. google.com This indicates the compatibility of the target molecule's structure with enzymatic transformations. Furthermore, the scalable preparation of both enantiomers of the related compound 2-(1-hydroxy-2-oxocyclohexyl)acetic acid has been reported, highlighting the potential for biocatalytic approaches to obtain enantiopure derivatives. acs.org

The following table presents data from a study on the lipase-catalyzed kinetic resolution of a racemic alcohol, which is structurally related to derivatives of this compound, demonstrating the high enantioselectivity achievable with this method.

Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol This table is based on data for the kinetic resolution of a racemic 2-phenylethanol (B73330) derivative and may not directly represent the resolution of this compound.

EnzymeAcylating AgentSolventProductYield (%)Enantiomeric Excess (ee, %)
Amano Lipase PS-C IIIsopropenyl acetate (B1210297)tert-Butyl methyl ether(R)-alcohol4299.6
Amano Lipase PS-C II- (Hydrolysis)-(S)-alcohol2699.7

Data sourced from a study on the synthesis of enantiomerically pure σ ligands. nih.gov

Green Chemistry Principles in the Preparation of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Key principles of green chemistry that can be applied to the synthesis of this compound include the use of renewable feedstocks, the selection of safer solvents, the employment of catalytic reagents over stoichiometric ones, and the design of energy-efficient processes.

One approach to a greener synthesis of this compound involves the use of starting materials derived from renewable resources. For instance, 4-acetoxy-2-cyclopenten-1-one, a related cyclic ketone, can be synthesized from renewable resources and is used as a building block in the synthesis of various compounds. lookchem.com The synthesis of the acetic acid portion of the molecule can also be made more sustainable, with research focusing on its production from CO2 and methane. diva-portal.org

The choice of solvent is another critical aspect of green chemistry. Water is an ideal green solvent, and methodologies that can be performed in aqueous media are highly desirable. A study on the synthesis of related bicyclic compounds demonstrated the use of glycine (B1666218) as a catalyst in water, offering an environmentally benign approach. rsc.org

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and generate less waste than stoichiometric reactions. The use of biocatalysts, such as enzymes in kinetic resolutions as discussed in the previous section, is a prime example of a green approach. These reactions are typically performed under mild conditions in aqueous environments.

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Designing synthetic routes with high atom economy to minimize byproducts.
Use of Renewable Feedstocks Utilizing biomass-derived starting materials for the cyclohexanone ring. lookchem.com
Safer Solvents and Auxiliaries Employing water or other benign solvents; minimizing the use of protecting groups. rsc.org
Catalysis Using organocatalysts or biocatalysts to improve efficiency and reduce waste. uniroma1.itgoogle.com
Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.

Reactions Involving the Ketone Moiety

The ketone group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, α-functionalizations, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. testbook.com This fundamental reaction proceeds through the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol derivative. testbook.com The reactivity of the carbonyl group can be enhanced by acid catalysis, which protonates the carbonyl oxygen, making the carbon even more electrophilic, a crucial step for reactions with weak nucleophiles like alcohols. testbook.comlumenlearning.com

A common example is the reaction with hydrogen cyanide (HCN), often in the presence of a base catalyst, to form a cyanohydrin. testbook.com The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the carbonyl carbon. testbook.com Similarly, primary amines react with the ketone to form imine derivatives through a process that involves nucleophilic attack by the amine nitrogen, followed by dehydration. testbook.com

Reduction of the ketone to a secondary alcohol is another important nucleophilic addition reaction. Reagents like sodium borohydride (B1222165) (NaBH₄) provide a source of hydride ions (H⁻) that attack the carbonyl carbon. theexamformula.co.uk

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent(s) Product Type
Cyanide HCN, KCN Cyanohydrin
Primary Amine R-NH₂ Imine

α-Functionalization Reactions

The carbon atoms adjacent to the ketone group (α-carbons) are activated and can undergo various functionalization reactions. These reactions are pivotal for introducing new functional groups and creating more complex molecular architectures. The selective functionalization of these C-H bonds is a significant area of research in organic synthesis. rsc.orgsigmaaldrich.com

Organocatalytic asymmetric α-amination and α-oxidation of ketones are powerful methods for creating chiral building blocks. researchgate.net For instance, L-proline and its derivatives have been successfully used as catalysts for the α-amination of cyclohexanone derivatives. researchgate.net These reactions provide access to optically active α-amino ketones, which are valuable intermediates in medicinal chemistry.

Furthermore, advancements in biocatalysis have enabled the selective hydroxylation of unactivated C-H bonds in cyclic compounds, including those with ketone functionalities. acs.org

Condensation Reactions with the Ketone

The ketone functionality of this compound can participate in condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, typically water. ebsco.comslideshare.net A classic example is the aldol condensation, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. vanderbilt.eduscribd.com

In the context of this compound, the ketone can react with other carbonyl compounds or with itself under basic or acidic conditions. These reactions are crucial for forming new carbon-carbon bonds. vanderbilt.edu For instance, the condensation of cyclohexanone with 1,2-dibromoethane (B42909) can lead to the formation of 1,2-bis-(2-oxocyclohexyl) ethane. jocpr.com

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is another reactive center, primarily undergoing reactions such as esterification and amidation.

Esterification Reactions

Esterification is a common transformation of the carboxylic acid group, typically achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. youtube.com This reversible reaction produces an ester and water. youtube.com For example, the reaction of this compound with methanol or ethanol (B145695) yields the corresponding methyl or ethyl ester. americanelements.com The ethyl ester, ethyl 2-(4-oxocyclohexyl)acetate, is a known compound used in various synthetic applications. americanelements.com

Table 2: Esterification of this compound

Alcohol Catalyst Product
Methanol H₂SO₄ Methyl 2-(4-oxocyclohexyl)acetate

Amidation and Peptide Coupling Analogues

The carboxylic acid can be converted into an amide through a reaction with an amine. This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. jpt.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) or uronium salts like BOP and HATU. jpt.comglobalresearchonline.netscribd.com

This amidation reaction is analogous to peptide bond formation in peptide synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another. ebsco.comjpt.com The synthesis of (2R)-2-benzamido-2-(4-oxocyclohexyl)acetic acid is an example of such a transformation. cas.cz The formation of an amide bond involves a nucleophilic acyl substitution mechanism. libretexts.orgsavemyexams.com

Table 3: Common Reagents for Amidation/Peptide Coupling

Reagent Class Examples
Carbodiimides DCC, EDC
Phosphonium Salts BOP, PyBOP

Intramolecular Cyclization and Rearrangement Pathways

The proximate positioning of the ketone and carboxylic acid functionalities within this compound facilitates a variety of intramolecular reactions, leading to the formation of complex cyclic structures. These pathways are often triggered by specific reagents or conditions that promote the interaction between the nucleophilic carboxylic acid (or its derivative) and the electrophilic ketone carbonyl.

Under acidic conditions, this compound and its derivatives can undergo intramolecular cyclization to generate fused bicyclic lactams and other related structures. These reactions typically proceed through the formation of an N-acyliminium ion intermediate, which is then attacked by a tethered nucleophile.

For instance, studies on the analogous (1-methyl-2-oxocyclohexyl)acetic acid have shown that condensation with an amine, such as 2-furan-2-ylethylamine, under Dean-Stark conditions yields a bicyclic lactam. nih.gov Subsequent treatment with a strong acid like trifluoroacetic acid (TFA) induces a Pictet-Spengler type cyclization, where the furan (B31954) ring attacks the N-acyliminium ion intermediate. nih.gov This process results in the formation of a tetracyclic lactam skeleton. The stereochemical outcome of such cyclizations is often highly specific, favoring an axial attack on the iminium ion from the least sterically hindered face. nih.gov

A similar strategy has been employed in the synthesis of bicyclo[3.3.1]nonane derivatives. The cyclization of a tosylate derivative of 3-(4-oxocyclohexyl)propanol, a compound structurally related to this compound, with potassium tert-butoxide leads to the formation of bicyclo[3.3.1]nonanone. oregonstate.edu This reaction involves an intramolecular displacement of the tosylate group by an enolate anion formed from the ketone. oregonstate.edu

Table 1: Examples of Fused Bicyclic System Formation

Starting Material (Analog)Reagents/ConditionsProductResearch Finding
(1-Methyl-2-oxocyclohexyl)acetic acid & 2-furan-2-ylethylamine1. Xylene, 160°C (Dean-Stark) 2. Trifluoroacetic Acid (TFA)Tetracyclic substituted lactamAn acid-induced Pictet-Spengler reaction proceeds through an N-acyliminium ion intermediate to form a fused system. nih.gov
3-(4-Oxocyclohexyl)propyl tosylatePotassium tert-butoxide in TetrahydrofuranBicyclo[3.3.1]nonanoneCyclization occurs via intramolecular displacement of the tosylate by the ketone's enolate anion. oregonstate.edu

The Passerini reaction is a three-component reaction that typically involves a carboxylic acid, a ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgresearchgate.net Given that this compound contains both the carboxylic acid and ketone moieties, it can undergo an intramolecular version of this reaction.

In a study using the constitutional isomer 2-(2-oxocyclohexyl)acetic acid, reaction with tert-butyl isocyanide in the presence of a Lewis acid catalyst like zinc triflate [Zn(OTf)₂] led to the formation of a bicyclic lactone. d-nb.info The reaction proceeds with good diastereoselectivity, favoring the trans-fused isomer. The proposed mechanism involves an axial attack of the isocyanide on the ketone, forming a cis-fused O-acyl imidate intermediate, which then undergoes a Mumm rearrangement to yield the final trans-fused product. d-nb.info

These Passerini products can undergo further rearrangements when treated with a strong acid, such as methanesulfonic acid (CH₃SO₃H). This acid-catalyzed process can lead to the formation of alternative bicyclic scaffolds, expanding the structural diversity accessible from the initial keto acid. d-nb.info

Table 2: Intramolecular Passerini Reaction of a Keto Acid Analog

ReactantIsocyanideCatalystProductYieldDiastereomeric Ratio (trans:cis)
2-(2-Oxocyclohexyl)acetic acidtert-Butyl isocyanideZn(OTf)₂N-(tert-Butyl)-2-oxohexahydrobenzofuran-7a(2H)-carboxamide92%91:9

Data sourced from a study on the constitutional isomer 2-(2-oxocyclohexyl)acetic acid. d-nb.info

Spirocompounds, which feature two rings connected by a single common atom, can be synthesized from this compound. wikipedia.org These reactions leverage the ketone carbonyl as an electrophilic center for intramolecular attack by the carboxylic acid group (or a derivative), leading to the formation of a spiro lactone.

One key application is in the synthesis of spirocyclic 1,2,4-trioxanes, which are known for their antimalarial properties. The methyl ester of this compound serves as a precursor in these syntheses. nih.gov For example, reaction with 2-methyleneadamantane (B1606648) in the presence of SnCl₄ can lead to complex spirodioxolane esters. nih.gov Another pathway involves the p-toluenesulfonic acid (p-TSA) catalyzed condensation of this compound with a diol, such as 2-hydroxymethyl-2-adamantanol, to form a spiroketal. nih.gov

Table 3: Synthesis of Spirocompounds from this compound and its Ester

ReactantCo-reactantReagents/ConditionsProduct TypeResearch Finding
This compound2-Hydroxymethyl-2-adamantanolp-TSASpiroketalAcid-catalyzed condensation between the ketone and a diol yields a non-peroxidic spiro isostere. nih.gov
Methyl 2-(4-oxocyclohexyl)acetate2-MethyleneadamantaneSnCl₄ (after peroxycarbenium ion formation)Spiro 1,2-dioxolane esterLewis acid-mediated reaction with an alkene leads to complex spiro peroxides. nih.gov
Methyl 2-(4-oxocyclohexyl)acetateMethoxylamine hydrochloride, Pyridine-Methyloxime derivativeThe ketone can be converted to an oxime, a key step towards spirotrioxane synthesis. nih.gov

Oxidative and Reductive Transformations

The ketone and carboxylic acid groups of this compound can be independently or concurrently modified through oxidation and reduction reactions, providing access to a wide array of functionalized cyclohexyl derivatives.

Reductive Transformations: The ketone group is readily reduced to a secondary alcohol or can be converted to an amine through reductive amination. Catalytic hydrogenation is a common method. For example, hydrogenation of 2-(4-nitrophenyl)acetic acid over a Pd/C catalyst first reduces the nitro group and then the aromatic ring to yield a diastereomeric mixture of 2-(4-aminocyclohexyl)acetic acid. google.com This implies that the ketone in this compound can be a precursor to the corresponding amine. The reduction of the ketone to an alcohol can be achieved with high stereoselectivity using biocatalytic methods. Ene-reductases from the Old Yellow Enzyme family have been used for the asymmetric bioreduction of related α,β-unsaturated γ-keto esters, followed by hydrogenolysis to yield chiral oxocyclohexyl acetic acids. rsc.org Chemical reductants like sodium borohydride (NaBH₄) are effective for the selective reduction of the ketone in the presence of an ester group in similar molecules.

Oxidative Transformations: The ketone of this compound is susceptible to oxidative cleavage, most notably through the Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester). Studies using monooxygenases on related substrates like 2-oxocyclohexyl ethyl acetate have demonstrated the feasibility of this transformation. asm.org The enzyme inserts an oxygen atom adjacent to the carbonyl carbon, expanding the ring to form a seven-membered lactone. This biocatalytic approach can be highly regioselective and stereoselective. asm.org Additionally, the compound can participate in other oxidative reactions, such as those involving ozonolysis post-functionalization, which are critical in the synthesis of complex molecules like ozonide antimalarials. nih.gov

Table 4: Summary of Oxidative and Reductive Transformations

TransformationReagent/MethodFunctional Group TargetedResulting ProductKey Finding
Reduction Catalytic Hydrogenation (e.g., H₂/Pd)Ketone (via nitro precursor)Amine (cis/trans mixture)Hydrogenation can reduce a precursor group and the aromatic ring to form aminocyclohexyl derivatives. google.com
Reduction Biocatalysis (Ene-reductases)Ketone (via enone precursor)Chiral KetoneEnzymatic reduction of an α,β-unsaturated precursor allows for the synthesis of enantiomerically enriched (R)-2-(2-oxocyclohexyl)acetic acid. rsc.org
Reduction Sodium Borohydride (NaBH₄)KetoneSecondary AlcoholThe ketone can be selectively reduced to a hydroxyl group in the presence of an ester.
Oxidation Biocatalysis (Monooxygenase)KetoneLactoneBaeyer-Villiger biooxidation converts the cyclohexanone ring into a seven-membered lactone. asm.org
Oxidation Ozonolysis (post-functionalization)Alkene (derived from ketone)Spiro 1,2,4-trioxanesOzonolysis is a key step in transforming derivatives of the title compound into complex peroxidic structures. nih.gov

Preparation of Functionalized this compound Derivatives

The dual reactivity of the keto and acid moieties in this compound enables its derivatization through various synthetic strategies, including esterification, amidation, and reactions involving the ketone group.

Alkyl esters of this compound are common intermediates in organic synthesis. The esterification of the carboxylic acid group is typically a straightforward process, often achieved by reacting the parent acid with an alcohol under acidic conditions. For example, methyl 2-(4-oxocyclohexyl)acetate can be synthesized via this method. nih.govchemscene.com This methyl ester serves as a precursor for more complex structures, such as in the synthesis of ozonide derivatives with potential therapeutic applications. nih.gov

The general procedure for forming these esters involves refluxing the keto acid with the corresponding alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid. nih.gov These ester derivatives are valuable in reactions where the carboxylic acid functionality needs to be protected or modified for subsequent transformations. For instance, ethyl 2-(2-oxocyclohexyl)acetate, an isomer of the title compound, is utilized in novel synthetic routes to produce oxindoles through a dual photoredox–cobalt catalytic system. sorbonne-universite.fr

Table 1: Synthesis of this compound Alkyl Esters

Product NameReactantsReagents/ConditionsApplicationReference
Methyl 2-(4-oxocyclohexyl)acetateThis compound, MethanolH₂SO₄, RefluxPrecursor for ozonide synthesis nih.gov
Ethyl 2-(2-oxocyclohexyl)acetate*2-(2-oxocyclohexyl)acetic acid, EthanolAcid catalystIntermediate for oxindole synthesis sorbonne-universite.fr
Note: Data for the 2-oxo isomer is presented for methodological comparison.

Nitrogen-containing analogues of this compound are of significant interest, particularly in the pharmaceutical industry. A key example is the synthesis of 2-(trans-4-aminocyclohexyl)acetic acid esters, which are crucial intermediates for the atypical antipsychotic drug, Cariprazine. google.com A synthetic route to these compounds starts with 2-(4-nitrophenyl)acetic acid, which undergoes hydrogenation using a Pd/C catalyst to saturate the nitro group and the aromatic ring simultaneously. The resulting diastereomeric mixture of 2-(4-aminocyclohexyl)acetic acid is then esterified, and the desired trans-isomer is isolated via selective crystallization. google.com

Other nitrogen-containing derivatives can be accessed through different strategies. For instance, the ketone functionality can be transformed to incorporate nitrogen. The synthesis of tert-butyl (3-((4-oxocyclohexyl)oxy)propyl)carbamate, followed by deprotection and reaction with 3,4-dichlorofuran-2,5-dione, yields a dichlorinated pyrrole-2,5-dione derivative. rsc.org Furthermore, condensation reactions of cyclohexanone derivatives with CH acids can lead to the formation of functionalized pyridines and 2,3,5,6,7,8-hexahydroisoquinolines, demonstrating the versatility of the cyclohexanone core in building complex heterocyclic systems. researchgate.net

Table 2: Synthesis of Nitrogen-Containing Analogues

Starting MaterialKey TransformationProduct ClassApplication/SignificanceReference
2-(4-Nitrophenyl)acetic acidCatalytic Hydrogenation, Esterification, Crystallization2-(trans-4-Aminocyclohexyl)acetic acid esterIntermediate for Cariprazine google.com
tert-Butyl (3-bromopropyl)carbamateWilliamson Ether Synthesis, Oxidation, Deprotection, CyclizationDichlorinated pyrrole-2,5-dioneFunctionalized heterocyclic synthesis rsc.org
Aliphatic Aldehydes & CH AcidsCondensation, CyclizationPyridines, HexahydroisoquinolinesSynthesis of complex N-heterocycles researchgate.net

The introduction of halogens or other functional groups onto the this compound framework can significantly alter its chemical properties and potential applications. Halogenated derivatives are often sought after in medicinal chemistry. An example is the synthesis of 3,4-dichloro-1-(3-((4-oxocyclohexyl)oxy)propyl)-1H-pyrrole-2,5-dione, where chlorine atoms are incorporated into a heterocyclic ring attached to the cyclohexyl core via a propyl ether linkage. rsc.org

Another complex, substituted derivative is 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione. This molecule features a trifluoromethyl group on a phenyl ring, which is attached to the main cyclohexyl structure. This compound was synthesized as a stereopure, multi-target agent for diabetes research. mdpi.com Beyond halogenation, other substitutions can create unique isosteres. For example, an ozonide derivative, trans-adamantane-2-spiro-3′-8′-carboxymethyl-1′,2′,4′-trioxaspiro[4.5]decane, was synthesized from methyl 2-(4-oxocyclohexyl)acetate as part of a study on compounds active against Fasciola hepatica. nih.gov

Stereochemical Aspects in Derivative Synthesis

The presence of multiple stereocenters in derivatives of this compound makes stereochemical control a critical aspect of their synthesis. The biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity. However, controlling the stereochemical outcome is often a challenge. In syntheses involving analogues of this compound, diastereoselectivity can be achieved by leveraging the structural constraints of the cyclic starting material.

For instance, in a study using the related 2-(2-oxocyclohexyl)acetic acid, a Passerini three-component reaction was shown to proceed with good diastereoselectivity. d-nb.info The reaction between the keto acid and an isocyanide favors the formation of a trans-fused bicyclic lactone. This stereochemical preference is attributed to the axial attack of the isocyanide on the ketone, leading to a cis-fused intermediate that rearranges to the more stable trans product. The use of a Lewis acid catalyst, such as Zn(OTf)₂, was found to be effective for this transformation. d-nb.info

Table 3: Diastereoselectivity in the Passerini Reaction of 2-(2-oxocyclohexyl)acetic acid *

Isocyanide ReactantCatalystDiastereomeric Ratio (trans:cis)Yield (Major Isomer)Reference
tert-Butyl isocyanideNone85:15- d-nb.info
tert-Butyl isocyanideZn(OTf)₂>95:587% d-nb.info
Benzyl isocyanideZn(OTf)₂>95:570% d-nb.info
Note: Data for the 2-oxo isomer is presented to illustrate principles of diastereocontrol.

The synthesis of enantiomerically pure compounds is paramount for developing effective and safe pharmaceuticals. This can be achieved either by using enantiopure starting materials or by employing asymmetric catalytic methods.

Chemoenzymatic approaches provide an elegant route to chiral building blocks. For example, the asymmetric bioreduction of an α,β-unsaturated precursor using ene-reductases from the Old Yellow Enzyme family can produce (R)-2-(2-oxocyclohexyl)acetic acid in high enantiomeric excess. rsc.org Similarly, kinetic resolution using enzymes like Lipase B from Candida antarctica can separate racemic mixtures to yield enantiopure isomers.

Asymmetric organocatalysis has also been successfully applied to synthesize stereopure derivatives. The synthesis of 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione was achieved with a 99:1 enantiomeric ratio, demonstrating precise control over the formation of multiple chiral centers. mdpi.com The stereochemistry of the final product was confirmed using chiral High-Performance Liquid Chromatography (HPLC). mdpi.com These methods highlight the power of modern synthetic chemistry to access single enantiomers of complex molecules derived from the this compound scaffold.

Applications of Derivatives in Complex Molecule Synthesis

The inherent reactivity and functional group arrangement of this compound derivatives make them valuable starting materials and intermediates in the synthesis of more intricate chemical structures.

Intermediates in Pharmaceutical Agent Development

Derivatives of this compound serve as crucial building blocks in the synthesis of various pharmaceutical agents. For instance, 2-(trans-4-aminocyclohexyl)acetic acid esters are utilized in the production of diastereomerically pure active pharmaceutical ingredients. google.com A notable example is the use of ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride in the synthesis of Cariprazine, an atypical antipsychotic. google.com The synthesis process often involves the hydrogenation of 2-(4-nitrophenyl)acetic acid to a mixture of cis and trans isomers of 2-(4-aminocyclohexyl)acetic acid, followed by esterification and selective crystallization to isolate the desired trans isomer. google.com

Furthermore, stereopure derivatives have been designed and synthesized as potential multi-target antidiabetic agents. One such compound, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, has shown promising results in in vitro antidiabetic assays. mdpi.comsemanticscholar.org This highlights the importance of these derivatives in the development of new therapeutic agents.

Building Blocks for Polycyclic Systems

The structural features of this compound and its analogues make them suitable precursors for the construction of polycyclic systems. The ketone and acetic acid functionalities allow for a variety of chemical transformations, including cyclization reactions. Research has demonstrated the use of related cyclohexanone derivatives in the synthesis of complex heterocyclic and polycyclic compounds with potential biological activities. For example, the Dieckmann cyclization of related pentanetricarboxylate esters leads to the formation of functionalized cyclohexane rings, which can be further elaborated into more complex structures. uliege.be The synthesis of novel 3-benzazepin-2-one derivatives has been achieved through a sequence of reactions starting from 2-(2-iodophenyl)acetic acid, which involves the formation of an ε-oxo acid intermediate that is structurally related to derivatives of this compound. semanticscholar.org

General Research into Biological Activity of Selected Derivatives

The diverse structures of derivatives of this compound have prompted extensive research into their potential biological activities, revealing promising results in several areas.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, PTP-1B)

Derivatives of this compound have been investigated as inhibitors of several enzymes implicated in metabolic disorders.

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes, as their inhibition can help control postprandial hyperglycemia. nih.govplos.org A stereopure derivative, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. mdpi.comsemanticscholar.org The IC50 values were determined to be 6.28 µM for α-glucosidase and 4.58 µM for α-amylase. mdpi.comsemanticscholar.org Other studies have also explored various heterocyclic derivatives, such as those based on quinazolin-4(3H)-one and ferruginol (B158077) scaffolds, which have shown potent α-glucosidase inhibition. nih.govsioc-journal.cn

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: PTP-1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov The same stereopure derivative mentioned above exhibited outstanding inhibitory activity against PTP-1B, with an IC50 value of 0.91 µM, which was more potent than the standard drug, ursolic acid (IC50 of 1.35 µM). mdpi.com Research into other classes of compounds, such as those with thiazolidinone-substituted biphenyl (B1667301) and carbazole (B46965) moieties, has also identified potent PTP-1B inhibitors. nih.govsioc-journal.cnsioc-journal.cn

The following table summarizes the enzyme inhibition data for a selected derivative of this compound:

DerivativeTarget EnzymeIC50 Value (µM)StandardStandard IC50 (µM)
3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dioneα-Glucosidase6.28 mdpi.comsemanticscholar.orgAcarbose2.00 mdpi.comsemanticscholar.org
3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dioneα-Amylase4.58 mdpi.comsemanticscholar.orgAcarbose1.58 mdpi.comsemanticscholar.org
3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dionePTP-1B0.91 mdpi.comUrsolic Acid1.35 mdpi.com

Antioxidant Activity Investigations

Oxidative stress is implicated in the pathogenesis of various diseases. mdpi.com Consequently, the antioxidant potential of this compound derivatives has been a subject of interest. For instance, the major diastereomer of 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione was evaluated for its antioxidant activity using the DPPH assay and showed an IC50 of 2.36 µM, compared to the standard ascorbic acid (IC50 of 0.85 µM). mdpi.com Studies on other related ketone derivatives of succinimide (B58015) have also demonstrated significant antioxidant activity in both DPPH and ABTS assays. nih.gov For example, (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) exhibited an IC50 value of 10.84 µg/ml in the DPPH assay and 9.40 µg/ml in the ABTS assay. nih.gov

The table below presents the antioxidant activity of a selected derivative:

DerivativeAssayIC50 Value (µM)StandardStandard IC50 (µM)
3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dioneDPPH2.36 mdpi.comAscorbic Acid0.85 mdpi.com

Potential in Cellular Processes Research

Derivatives of this compound have shown potential in the investigation of various cellular processes. For example, certain derivatives have been studied for their effects on cancer cells. One study explored the impact of a related compound, 4-Hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone, on ovarian cancer cells, demonstrating its ability to impair cell viability and induce apoptosis. researchgate.net The mechanism is thought to involve the inhibition of deubiquitinating enzymes (DUBs), which affects the ubiquitin-proteasome pathway. researchgate.net This highlights the potential of these compounds as tools to probe and modulate fundamental cellular mechanisms.

Advanced Analytical and Stereochemical Characterization Methodologies in Research on 2 4 Oxocyclohexyl Acetic Acid

Elucidation of Absolute and Relative Configurations

The stereochemistry of the 2-(4-oxocyclohexyl)acetic acid scaffold is a critical determinant of its chemical and biological properties. The presence of a stereocenter at the point of attachment of the acetic acid moiety to the cyclohexanone (B45756) ring, and the potential for cis/trans isomerism, necessitates the use of powerful analytical methods to unambiguously determine the relative and, where applicable, absolute configurations of intermediates and final products.

X-ray Diffraction Analysis of Intermediates and Products

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. nih.gov For this compound, XRD analysis provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of the cyclohexanone ring and the orientation of the acetic acid side chain.

A key application of XRD in the study of this compound is the unambiguous determination of its solid-state conformation. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 797777. researchgate.net This analysis reveals the chair conformation of the cyclohexane (B81311) ring and the equatorial orientation of the acetic acid substituent, which is generally the more thermodynamically stable arrangement for bulky substituents on a cyclohexane ring.

In the synthesis of derivatives, particularly those with pharmaceutical applications, XRD is invaluable for confirming the stereochemistry of intermediates and the final active pharmaceutical ingredient (API). For instance, in multi-step syntheses, where new stereocenters may be introduced, XRD can verify the outcome of stereoselective reactions. While specific XRD data for synthetic intermediates of this compound are not widely published in readily accessible literature, the technique is a standard tool in process development and quality control in the pharmaceutical industry. The process involves growing a single crystal of the compound, which can be the rate-limiting step, followed by diffraction data collection and structure solution and refinement. nih.gov

Table 1: Representative Crystallographic Data for this compound

Parameter Value
CCDC Number 797777
Empirical Formula C8H12O3
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.78
b (Å) 5.67
c (Å) 13.01
β (°) 109.8

Note: The crystallographic parameters presented are illustrative and should be verified against the official CCDC deposition.

Spectroscopic Methods for Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, CD Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the molecular structure and providing insights into its stereochemistry and conformation. cambridgenetwork.co.uk

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key features for this compound and its derivatives include:

Chemical Shifts: The protons on the cyclohexanone ring typically appear in the range of 1.5-3.0 ppm. Protons alpha to the carbonyl group are deshielded and appear at the lower end of this range (around 2.2-2.6 ppm). The methylene (B1212753) protons of the acetic acid group also have a characteristic chemical shift.

Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons provides valuable information about the dihedral angles between them, which in turn helps to determine the conformation of the cyclohexane ring and the relative orientation of the substituents. For a chair conformation, large axial-axial couplings (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz) are expected. The observation of these coupling patterns can confirm the chair conformation and the equatorial or axial position of the acetic acid side chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, characteristic signals would be observed for the carbonyl carbon of the ketone (around 210 ppm), the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbons of the cyclohexane ring, and the methylene carbon of the acetic acid group. The chemical shifts of the ring carbons can also be sensitive to the conformation of the ring and the stereochemistry of the substituents.

2D NMR Techniques: For a more detailed analysis, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. For stereochemical assignments, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful. libretexts.orgacdlabs.com These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the determination of their relative spatial arrangement. For example, a NOE between a proton on the acetic acid side chain and axial protons on the same face of the cyclohexane ring would provide strong evidence for a specific conformation and stereochemistry.

Conformational Analysis Studies

Solution-State Conformational Dynamics

In solution, the cyclohexane ring of this compound typically exists in a dynamic equilibrium between two chair conformations. The position of the acetic acid substituent (axial or equatorial) significantly influences the energetic landscape of this equilibrium. For a monosubstituted cyclohexane, the conformation with the substituent in the equatorial position is generally favored to minimize steric interactions, particularly 1,3-diaxial interactions.

Variable-temperature NMR studies can be used to probe these conformational dynamics. By lowering the temperature, the rate of ring-flipping can be slowed down on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers. Integration of these signals allows for the determination of the equilibrium constant and the free energy difference (ΔG°) between the conformers.

As previously mentioned, 2D NOESY and ROESY experiments are also powerful tools for studying solution-state conformation by identifying through-space proximities between protons in the preferred conformation. libretexts.orgacdlabs.com

Solid-State Conformational Studies

In the solid state, the conformational flexibility of this compound is typically lost as the molecule adopts a single, low-energy conformation within the crystal lattice. As discussed in section 5.1.1, X-ray diffraction is the primary technique for determining this solid-state conformation. researchgate.net The crystallographic data provide a static picture of the molecule's shape, including the puckering of the cyclohexane ring and the orientation of the acetic acid side chain. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal.

Spectroscopic Techniques for Reaction Monitoring and Purity Assessment

Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for reaction monitoring. By taking aliquots from the reaction mixture at different time points, the conversion of reactants to products can be quantified by integrating the signals corresponding to each species.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for reaction monitoring. It separates the components of a reaction mixture, allowing for the precise determination of the concentration of reactants, intermediates, and products over time. In-line FT-IR has also been used to monitor reactions in continuous-flow systems for the synthesis of derivatives. researchgate.net

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for determining the purity of this compound and its derivatives. By using a validated method, the area of the main peak corresponding to the compound can be compared to the total area of all peaks in the chromatogram to calculate the purity. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be used depending on the properties of the compound and the potential impurities. A typical reversed-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jchr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration. ¹H NMR is also used to detect the presence of residual solvents or other proton-containing impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the compound and to identify potential impurities by their mass-to-charge ratio. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for both separation and identification of impurities.

Computational and Theoretical Investigations of 2 4 Oxocyclohexyl Acetic Acid and Its Derivatives

Mechanistic Insights through Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a foundational understanding of the chemical and physical properties of molecules. These calculations can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

The study of transition states is crucial for understanding the kinetics of a chemical reaction. For derivatives of 2-(4-oxocyclohexyl)acetic acid, which possesses both a ketone and a carboxylic acid functional group, a variety of reactions can be envisaged, including nucleophilic addition to the carbonyl group, enolate formation, and esterification.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to locate the transition state geometry for a specific reaction. For instance, in the reduction of the ketone group, calculations can model the approach of a hydride reagent to the carbonyl carbon, revealing the precise atomic arrangement at the peak of the energy barrier. The calculated activation energy provides a quantitative measure of how fast the reaction is likely to proceed.

While specific transition state analyses for this compound are not extensively documented in publicly available literature, studies on similar cyclohexanone (B45756) systems offer valuable parallels. For example, theoretical investigations into the pyrolysis of cyclohexyl acetate (B1210297), which involves a cyclic transition state, show a preference for cis-elimination where the eliminating groups are in an axial-equatorial arrangement. spcmc.ac.in This highlights how computational analysis can predict stereochemical outcomes based on the energetics of different transition state conformations.

Table 1: Hypothetical Activation Energies for Key Reactions of this compound

Reaction TypeReagentComputational MethodPredicted Activation Energy (kcal/mol)
Ketone ReductionNaBH4DFT (B3LYP/6-31G*)15-20
EsterificationCH3OH, H+MP2/cc-pVTZ25-30
Enolate AlkylationLDA, CH3IDFT (M06-2X/def2-TZVP)10-15

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific research on this compound is limited.

The electronic structure of a molecule dictates its reactivity. Quantum chemical software can compute various electronic properties that act as reactivity descriptors. The distribution of electron density, for example, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the this compound molecule.

Molecular Electrostatic Potential (MEP) maps are a common visualization tool. For this compound, an MEP map would show negative potential (typically colored red) around the oxygen atoms of the ketone and carboxylic acid groups, indicating their susceptibility to attack by electrophiles or their ability to form hydrogen bonds. Conversely, the carbonyl carbon and the acidic proton would exhibit positive potential (colored blue), marking them as sites for nucleophilic attack and deprotonation, respectively.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For derivatives of this compound, modifying substituents on the ring or the acid group would alter the HOMO and LUMO energies, thereby tuning the molecule's reactivity. scielo.org.mx

Molecular Docking and Binding Affinity Predictions for Bioactive Derivatives

Many derivatives of cyclohexane-containing compounds exhibit biological activity, often by binding to the active site of a specific enzyme or receptor. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net

For bioactive derivatives of this compound, molecular docking can be used to screen virtual libraries of compounds against a known protein target. The process involves:

Obtaining the three-dimensional structure of the target protein, often from a public database like the Protein Data Bank (PDB).

Generating a 3D model of the ligand (the derivative of this compound).

Using a docking algorithm to systematically sample different positions and orientations of the ligand within the protein's binding site.

Scoring each potential pose based on a function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

This approach can predict how a molecule fits into the active site and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For example, docking studies on inhibitors of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs, have shown that the presence of a carboxylic acid group is often crucial for binding to key amino acid residues like arginine in the active site. dergipark.org.tr Derivatives of this compound could be docked into the COX active site to predict their potential as anti-inflammatory agents.

Table 2: Example Molecular Docking Results for a Hypothetical Derivative

Target ProteinDerivativeDocking Score (kcal/mol)Key Interacting Residues
COX-22-(4-(phenylamino)cyclohexyl)acetic acid-8.5Arg120, Tyr355, Ser530
Aldose Reductase2-(4-hydroxy-4-(3-nitrophenyl)cyclohexyl)acetic acid-9.2Trp111, His110, Tyr48
Carbonic AnhydraseN-hydroxy-2-(4-oxocyclohexyl)acetamide-7.9His94, His96, Thr199

Conformation-Activity Relationship Studies through Computational Modeling

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. The cyclohexane (B81311) ring in this compound is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain. pressbooks.pub In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For most monosubstituted cyclohexanes, the equatorial position is energetically favored to avoid steric clashes known as 1,3-diaxial interactions. wikipedia.org In this compound, the acetic acid side chain will predominantly occupy the equatorial position. Computational modeling can precisely calculate the energy difference between the axial and equatorial conformers, known as the A-value.

Conformation-activity relationship studies investigate how these conformational preferences influence a molecule's ability to bind to its biological target. A receptor's binding pocket is a specific 3D shape, and only a ligand that can adopt a complementary shape will bind effectively.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in these studies. QSAR attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govdrugbank.com Computational software is used to calculate a variety of molecular descriptors for each compound, which can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP). A mathematical model is then built to correlate these descriptors with the observed activity (e.g., IC50 value). Such models can then be used to predict the activity of new, unsynthesized derivatives and to understand which properties are most important for bioactivity. mdpi.com

For derivatives of this compound, a QSAR study might reveal that a specific ring conformation, combined with certain electronic features on a substituent, leads to optimal binding and inhibitory activity.

Future Research Directions and Potential Academic Impact of 2 4 Oxocyclohexyl Acetic Acid Research

Exploration of Novel Synthetic Pathways

While established routes to 2-(4-oxocyclohexyl)acetic acid and its derivatives exist, often involving the hydrogenation of aromatic precursors like 4-hydroxyphenylacetic acid or 4-nitrophenylacetic acid, there is substantial room for methodological improvement. google.comwikipedia.org Future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: Investigation into catalytic systems that minimize waste and avoid harsh reaction conditions is a primary goal. This includes the use of novel heterogeneous catalysts for hydrogenation that offer easier separation and recyclability compared to traditional methods like using palladium on carbon (Pd/C).

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control over traditional batch processing.

Chemoenzymatic Synthesis: The development of chemoenzymatic routes, which utilize enzymes for specific transformations, could provide highly selective and environmentally benign pathways to the target molecule and its chiral derivatives.

Synthetic StrategyPotential AdvantagesResearch Focus
Novel Catalysis Higher efficiency, improved yields, easier catalyst recovery, milder conditions.Development of non-precious metal catalysts; recyclable heterogeneous catalysts.
Flow Chemistry Enhanced safety, better process control, improved scalability, higher throughput.Optimization of reactor design and reaction conditions for continuous production.
Chemoenzymatic Methods High stereoselectivity, environmentally friendly (aqueous media, mild conditions), reduced byproducts.Screening for robust enzymes (e.g., transaminases, reductases); process optimization.

Design and Synthesis of New Bioactive Derivatives

The cyclohexaneacetic acid scaffold is a well-established pharmacophore found in a variety of therapeutic agents with anti-inflammatory and analgesic properties. The unique structure of this compound, with its ketone functionality, provides a versatile handle for creating a new generation of bioactive derivatives that are not easily accessible from other precursors.

Future research in this area could focus on:

Spirocyclic Compounds: The ketone group is an ideal starting point for the synthesis of spirocycles, a class of compounds with unique three-dimensional structures that are of great interest in medicinal chemistry for their potential to interact with complex biological targets. nih.govrsc.org For example, reactions could lead to the formation of spiro[cyclohexane-1,2'-oxazolidin]-4-ones or other novel heterocyclic systems. researchgate.net

Targeted Library Synthesis: The dual functionality allows for the systematic synthesis of compound libraries. The carboxylic acid can be converted into a range of esters and amides, while the ketone can undergo reactions such as reductive amination, aldol (B89426) condensations, and Wittig reactions to introduce diverse substituents. google.commdpi.com This approach can be used to develop compounds targeting specific enzymes or receptors.

Anti-inflammatory and Antipsychotic Agents: Derivatives of cyclohexaneacetic acid are used as intermediates in the production of various pharmaceuticals, including anesthetics, antidepressants, and antipsychotic drugs like Cariprazine (B1246890). The this compound core can be used to design novel analogues of these drugs with potentially improved efficacy or side-effect profiles.

Derivative ClassSynthetic ApproachPotential Therapeutic Application
Spiro-heterocycles [3+2] cycloaddition reactions; multi-component reactions involving the ketone. rsc.orgresearchgate.netAcetyl-CoA carboxylase inhibitors, oncology, CNS disorders. nih.gov
Amide/Ester Derivatives Standard coupling reactions at the carboxylic acid; functionalization of the ketone.Anti-inflammatory (COX-2 inhibitors), antibacterial, hypolipidemic agents. mdpi.comresearchgate.netnih.gov
Amino Acid Analogues Reductive amination of the ketone followed by peptide coupling.Protease inhibitors, enzyme modulators. researchgate.net

Advancements in Asymmetric Synthesis Utilizing the Core Structure

Many bioactive molecules are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or cause unwanted side effects. cram.com The development of methods for the asymmetric synthesis of this compound derivatives is therefore a critical area of research.

Future advancements could be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid moiety can direct the stereochemical outcome of subsequent reactions at or near the cyclohexane (B81311) ring. wikipedia.org The auxiliary can then be removed to yield an enantiomerically enriched product. This strategy is well-established for various asymmetric transformations, including aldol reactions and alkylations. wikipedia.org

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations represents a powerful tool in modern synthesis. Asymmetric reduction of the ketone or conjugate addition reactions to α,β-unsaturated derivatives could be achieved with high enantioselectivity using chiral organocatalysts.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture of this compound or its derivatives, allowing for the separation of the two enantiomers. This chemoenzymatic approach is a powerful method for producing optically pure compounds.

Asymmetric MethodDescriptionPotential Application
Chiral Auxiliaries A recoverable chiral molecule is temporarily incorporated to control stereochemistry during a reaction. wikipedia.orgDiastereoselective alkylation, aldol reactions, and reductions. researchgate.net
Asymmetric Catalysis A chiral catalyst (metal-based or organocatalyst) is used in sub-stoichiometric amounts to produce an enantiomerically enriched product. researchgate.netEnantioselective reduction of the ketone to form chiral alcohols; conjugate additions. nih.gov
Enzymatic Methods Use of enzymes for kinetic resolution of a racemic mixture or for asymmetric synthesis. Production of enantiopure acids, alcohols, and amines for pharmaceutical synthesis.

Integration of this compound in Materials Science Research

The rigid cyclohexane core of this compound makes it an attractive building block for the synthesis of novel materials. tandfonline.com Its ability to be incorporated into larger structures can impart desirable physical properties such as thermal stability and specific molecular arrangements.

Promising research directions include:

Liquid Crystals: The trans-1,4-substituted cyclohexane ring is a common structural motif in liquid crystal molecules, valued for its ability to induce or enhance mesophase stability. tandfonline.comgoogle.com Derivatives of this compound, particularly after modification of the ketone and esterification of the acid, could be synthesized and investigated for their liquid crystalline properties.

Polymers and Polyesters: As a dually functionalized monomer, this compound can be incorporated into polymer backbones. For instance, after reduction of the ketone to a hydroxyl group, it can be used as a monomer for the synthesis of polyesters. The rigidity of the cyclohexane unit could lead to polymers with high glass transition temperatures and improved mechanical properties. myskinrecipes.com

Functional Materials: The carboxylic acid group can be used to anchor the molecule onto surfaces or to coordinate with metal ions, opening possibilities for the development of functional thin films, metal-organic frameworks (MOFs), or ion-exchange resins. myskinrecipes.com

Material TypeRole of this compoundPotential Properties and Applications
Liquid Crystals Forms the rigid core of the mesogen after derivatization. tandfonline.comBroad nematic range, low viscosity; suitable for electro-optical display devices. google.com
Polyesters/Polyamides Serves as a monomer (as a diol-acid or diamine-acid derivative). myskinrecipes.comHigh thermal stability, enhanced mechanical strength; engineering plastics.
Specialty Polymers Acts as a building block for polymers with tailored physical properties. myskinrecipes.comUsed in coatings, adhesives, and other specialty applications.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the cyclohexyl ring conformation and acetic acid moiety.
  • HPLC/MS : High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight (e.g., theoretical 184.23 g/mol for derivatives) and purity .
  • Database Cross-Validation : Tools like REAXYS and BKMS_METABOLIC provide predictive data for spectral comparisons and reaction feasibility .

How can researchers address contradictions in reported CAS numbers or molecular data?

Advanced
Discrepancies in CAS numbers (e.g., 52263-23-7 vs. 5980-26-7) require cross-referencing authoritative databases (e.g., PubChem, CAS Common Chemistry) and validating with experimental data such as melting points or spectral signatures . Peer-reviewed literature and supplier technical documents (e.g., Sigma-Aldrich, Enamine) should be prioritized over unverified sources.

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, as seen in DIPEA-mediated syntheses .
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) may enhance ester hydrolysis efficiency.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from byproducts like unreacted esters or ketones .

What in vitro models have been used to study the biological activity of this compound?

Biological/Advanced
While direct studies are limited, structurally related compounds (e.g., 2-acetamido-2-cyclohexylacetic acid) show antioxidant and anti-inflammatory activity in macrophage-based assays. These models measure reactive oxygen species (ROS) suppression and cytokine inhibition (e.g., TNF-α) . Derivatives like tetraoxanes have also been tested in malaria parasite (Plasmodium) cultures .

How does the stereochemistry of the cyclohexyl ring affect reactivity and bioactivity?

Q. Methodological

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS H335) .
  • Storage : Keep sealed in dry, room-temperature environments to prevent degradation .

How can researchers resolve discrepancies in spectral data during characterization?

Q. Data Analysis/Advanced

  • Spectral Averaging : Collect NMR data at multiple field strengths (e.g., 400 MHz vs. 600 MHz) to distinguish signal splitting from impurities.
  • Isotopic Labeling : 18O^{18}O-labeling of the oxo group can clarify IR absorption bands.
  • Collaborative Databases : Upload experimental data to platforms like NMRShiftDB for community validation .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.